molecular formula C15H20Cl2N2O3 B1627111 (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid CAS No. 345358-20-5

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Cat. No.: B1627111
CAS No.: 345358-20-5
M. Wt: 347.2 g/mol
InChI Key: YZRAPAXOLQHZSE-MERQFXBCSA-N
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Description

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzyl group attached to an imidazolidinone ring, and its interaction with dichloroacetic acid.

Mechanism of Action

Target of Action

The primary target of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, also known as (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one 2,2-dichloroacetate, is the enzyme pyruvate dehydrogenase kinase (PDHK) . PDHK plays a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC), which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .

Mode of Action

The compound acts as an inhibitor of PDHK . By inhibiting PDHK, it prevents the phosphorylation and subsequent inactivation of the PDC. This leads to an increase in the activity of the PDC, promoting the conversion of pyruvate to acetyl-CoA and thus enhancing the flux of carbon into the citric acid cycle .

Biochemical Pathways

The inhibition of PDHK and the subsequent activation of the PDC affect the citric acid cycle and the Warburg effect . The increased flux of carbon into the citric acid cycle enhances the production of ATP and other high-energy compounds. Additionally, by shifting the metabolism away from lactic acid production (a hallmark of the Warburg effect observed in many cancer cells), the compound can induce a metabolic shift that may have therapeutic effects in cancer treatment .

Pharmacokinetics

Studies on dichloroacetic acid, a structurally related compound, suggest that it may have similar adme properties . Dichloroacetic acid is known to be readily absorbed and distributed throughout the body. It is metabolized primarily in the liver by the enzyme glutathione transferase zeta 1 (GSTZ1), and the metabolites are excreted in the urine .

Result of Action

The primary result of the compound’s action is a shift in cellular metabolism towards oxidative phosphorylation and away from lactic acid production . This can lead to decreased lactate levels in the tumor microenvironment, increased reactive oxygen species (ROS) generation, and promotion of cancer cell apoptosis . Furthermore, the compound’s action on the MIF gene expression and citric acid levels suggests a novel mechanism underlying its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidinone ring.

    Attachment of Dichloroacetic Acid: The final step involves the reaction of the intermediate compound with dichloroacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the imidazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone acetic acid
  • (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone propionic acid

Uniqueness

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is unique due to the presence of the dichloroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or interaction with biological targets is required.

Properties

IUPAC Name

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRAPAXOLQHZSE-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584699
Record name Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345358-20-5
Record name Dichloroacetic acid--(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 345358-20-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 2
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 3
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 4
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 5
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid
Reactant of Route 6
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

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